molecular formula C23H36O2 B1667902 Becocalcidiol CAS No. 524067-21-8

Becocalcidiol

Cat. No.: B1667902
CAS No.: 524067-21-8
M. Wt: 344.5 g/mol
InChI Key: QSLUXQQUPXBIHH-YHSKWIAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Becocalcidiol is a novel vitamin D analogue that has been investigated for its potential therapeutic applications, particularly in the treatment of psoriasis. It is known for its ability to modulate the proliferation and differentiation of keratinocytes, which are the predominant cell type in the epidermis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of becocalcidiol involves multiple steps, starting from a suitable precursor such as ergocalciferol or cholecalciferol. The process typically includes hydroxylation and subsequent chemical modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to maintain consistency and quality. Advanced techniques such as chromatography and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Becocalcidiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products are often intermediates in the synthesis of more complex derivatives or final therapeutic agents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of becocalcidiol involves its interaction with the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding to the receptor, this compound modulates the transcription of genes involved in cell proliferation, differentiation, and immune response. This leads to the antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation, which are beneficial in the treatment of psoriasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Becocalcidiol

This compound is unique in its ability to provide therapeutic benefits without causing hypercalcemia, a common side effect associated with other vitamin D analogues. This makes it a promising candidate for the treatment of psoriasis and other skin disorders .

Properties

The mechanism of action of becocalcidiol in the treatment of psoriasis is accounted for by an antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation.

CAS No.

524067-21-8

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-butan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C23H36O2/c1-5-15(2)19-10-11-20-18(7-6-12-23(19,20)4)9-8-17-13-21(24)16(3)22(25)14-17/h8-9,15,19-22,24-25H,3,5-7,10-14H2,1-2,4H3/b18-9+/t15-,19+,20-,21+,22+,23+/m0/s1

InChI Key

QSLUXQQUPXBIHH-YHSKWIAJSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C

SMILES

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C

Canonical SMILES

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C

Appearance

Solid powder

524067-21-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QRX-101;  DP-006;  COL-121;  QRX101;  DP006;  COL121;  QRX 101;  DP 006;  COL 121;  Becocalcidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Becocalcidiol
Reactant of Route 2
Becocalcidiol
Reactant of Route 3
Becocalcidiol
Reactant of Route 4
Becocalcidiol
Reactant of Route 5
Becocalcidiol
Reactant of Route 6
Becocalcidiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.